1-(2-Bromo-3-fluoropyridin-4-yl)ethanol
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Overview
Description
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol typically involves the bromination and fluorination of pyridine derivatives followed by the introduction of an ethanol group. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated pyridine.
Ethanol Group Introduction: The final step involves the addition of an ethanol group to the fluorinated and brominated pyridine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The hydroxyl group may also play a role in hydrogen bonding interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol: Similar in structure but with different positions of the bromine and fluorine atoms.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and applications in research and industry.
Properties
IUPAC Name |
1-(2-bromo-3-fluoropyridin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDDEZRQPKDCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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